REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1.[CH3:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH2:27][N:28]2[C:32]([NH2:33])=[CH:31][CH:30]=[N:29]2)=[CH:25][CH:24]=1>>[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:28]2[C:32]([NH:33][CH:1]=[C:15]3[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]3=[O:19])=[CH:31][CH:30]=[N:29]2)=[CH:34][CH:35]=1.[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]
|
Name
|
|
Quantity
|
339 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=CC=C2N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL)
|
Type
|
CUSTOM
|
Details
|
after separating the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous suspension was re-extracted with MTBE (8×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases, and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2037 mmol | |
AMOUNT: VOLUME | 339 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1.[CH3:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH2:27][N:28]2[C:32]([NH2:33])=[CH:31][CH:30]=[N:29]2)=[CH:25][CH:24]=1>>[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:28]2[C:32]([NH:33][CH:1]=[C:15]3[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]3=[O:19])=[CH:31][CH:30]=[N:29]2)=[CH:34][CH:35]=1.[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]
|
Name
|
|
Quantity
|
339 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=CC=C2N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL)
|
Type
|
CUSTOM
|
Details
|
after separating the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous suspension was re-extracted with MTBE (8×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases, and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2037 mmol | |
AMOUNT: VOLUME | 339 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1.[CH3:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH2:27][N:28]2[C:32]([NH2:33])=[CH:31][CH:30]=[N:29]2)=[CH:25][CH:24]=1>>[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:28]2[C:32]([NH:33][CH:1]=[C:15]3[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]3=[O:19])=[CH:31][CH:30]=[N:29]2)=[CH:34][CH:35]=1.[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]
|
Name
|
|
Quantity
|
339 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=CC=C2N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL)
|
Type
|
CUSTOM
|
Details
|
after separating the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous suspension was re-extracted with MTBE (8×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases, and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2037 mmol | |
AMOUNT: VOLUME | 339 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |